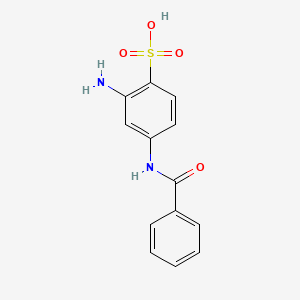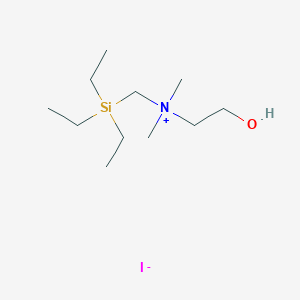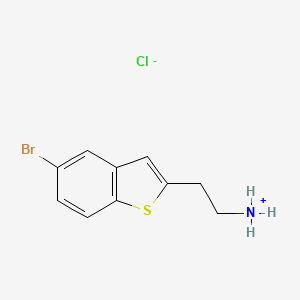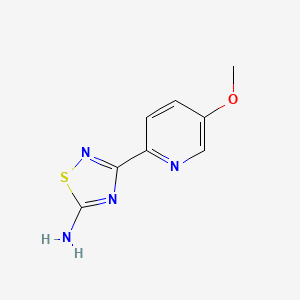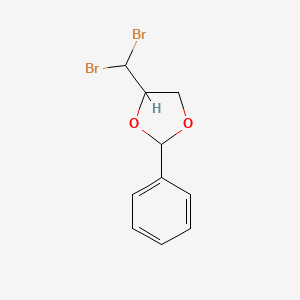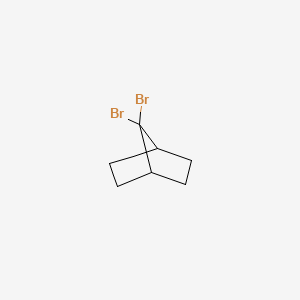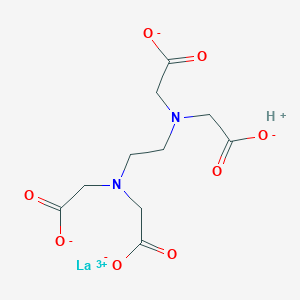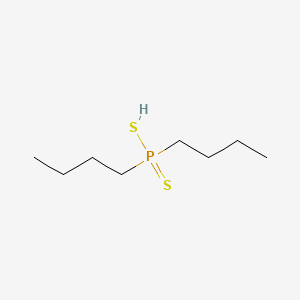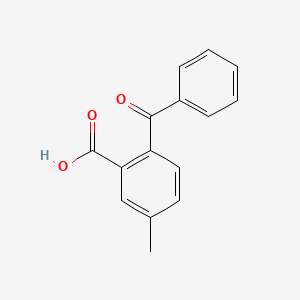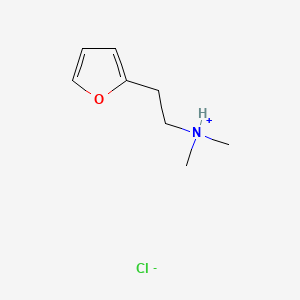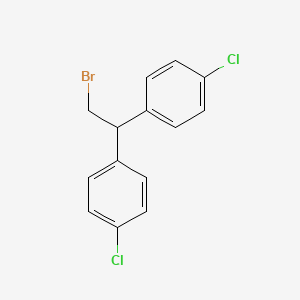![molecular formula C24H48O4S2Sn B13749193 Diisooctyl 3,3'-[(dimethylstannylene)bis(thio)]bispropionate CAS No. 42378-34-7](/img/structure/B13749193.png)
Diisooctyl 3,3'-[(dimethylstannylene)bis(thio)]bispropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisooctyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate is a chemical compound known for its unique properties and applications in various fields. It is a derivative of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. This compound is particularly notable for its use as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diisooctyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate typically involves the reaction of diisooctyl propionate with dimethyltin dichloride in the presence of a base. The reaction conditions often include a solvent such as toluene and a temperature range of 60-80°C. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product .
Industrial Production Methods
In industrial settings, the production of diisooctyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Diisooctyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The compound can undergo substitution reactions where the organic groups attached to the tin atom are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various organic halides for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include tin oxides, reduced tin compounds, and substituted organotin compounds. These products have various applications in different fields, including materials science and catalysis .
Wissenschaftliche Forschungsanwendungen
Diisooctyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate has a wide range of scientific research applications, including:
Chemistry: Used as a stabilizer in the production of PVC and other polymers, preventing degradation and extending the lifespan of the materials.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and medical devices.
Wirkmechanismus
The mechanism of action of diisooctyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate involves its interaction with molecular targets and pathways in the systems where it is applied. In the case of PVC stabilization, the compound interacts with the polymer chains, preventing degradation and enhancing the material’s stability. The exact molecular targets and pathways involved vary depending on the specific application and the conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Di-n-octyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate
- Diisodecyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate
- Dibutyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate
Uniqueness
Diisooctyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate is unique due to its specific chemical structure, which imparts distinct properties such as enhanced stability and compatibility with various polymers. Compared to similar compounds, it offers better performance in certain applications, making it a preferred choice in the production of high-quality PVC and other materials .
Eigenschaften
CAS-Nummer |
42378-34-7 |
|---|---|
Molekularformel |
C24H48O4S2Sn |
Molekulargewicht |
583.5 g/mol |
IUPAC-Name |
6-methylheptyl 3-[dimethyl-[3-(6-methylheptoxy)-3-oxopropyl]sulfanylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C11H22O2S.2CH3.Sn/c2*1-10(2)6-4-3-5-8-13-11(12)7-9-14;;;/h2*10,14H,3-9H2,1-2H3;2*1H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
KORGTBPVXBSXAP-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CCCCCOC(=O)CCS[Sn](C)(C)SCCC(=O)OCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


